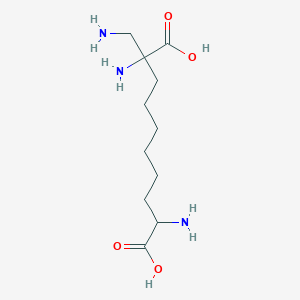
Zinc, chloro(2-methyl-2-phenylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, chloro(2-methyl-2-phenylpropyl)- is a chemical compound with the molecular formula C10H13ClZn It is a zinc complex where the zinc atom is coordinated with a chloro ligand and a 2-methyl-2-phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, chloro(2-methyl-2-phenylpropyl)- typically involves the reaction of zinc chloride with 2-methyl-2-phenylpropyl chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of Zinc, chloro(2-methyl-2-phenylpropyl)- follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves crystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, chloro(2-methyl-2-phenylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro ligand can be substituted with other ligands such as alkyl or aryl groups.
Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, enhancing its reactivity.
Common Reagents and Conditions
Common reagents used in reactions with Zinc, chloro(2-methyl-2-phenylpropyl)- include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new organozinc compounds with different functional groups.
Applications De Recherche Scientifique
Zinc, chloro(2-methyl-2-phenylpropyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential role in biological systems, including enzyme catalysis and metalloprotein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of zinc deficiency and related disorders.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of Zinc, chloro(2-methyl-2-phenylpropyl)- involves its ability to coordinate with various ligands and participate in redox reactions. The zinc center acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The molecular targets and pathways involved include interactions with enzymes and proteins, where the zinc ion plays a crucial role in catalytic activity and structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc chloride (ZnCl2): A simple zinc salt with similar coordination properties but lacks the organic ligand.
Zinc, chloro(2-methylpropyl)-: A related compound with a different organic ligand, affecting its reactivity and applications.
Zinc, chloro(2-phenylpropyl)-: Another similar compound with variations in the organic ligand structure.
Uniqueness
Zinc, chloro(2-methyl-2-phenylpropyl)- is unique due to the presence of the 2-methyl-2-phenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
872516-34-2 |
|---|---|
Formule moléculaire |
C10H13ClZn |
Poids moléculaire |
234.0 g/mol |
Nom IUPAC |
chlorozinc(1+);2-methanidylpropan-2-ylbenzene |
InChI |
InChI=1S/C10H13.ClH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ITRPHUJFMZGYNX-UHFFFAOYSA-M |
SMILES canonique |
CC(C)([CH2-])C1=CC=CC=C1.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
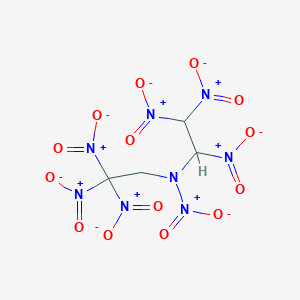
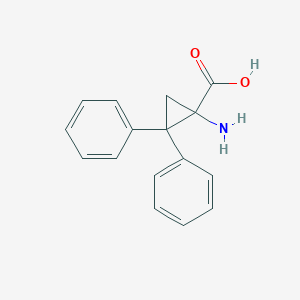
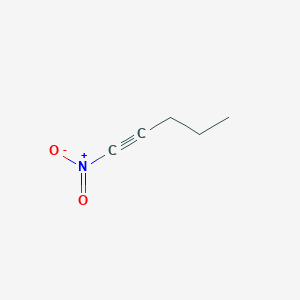
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
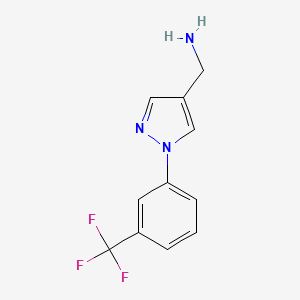
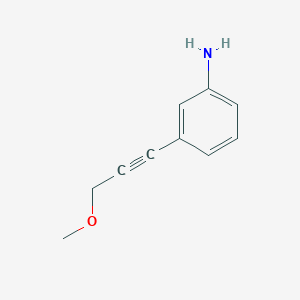

![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)

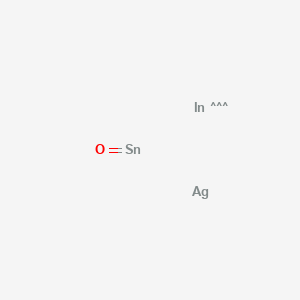
![1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}](/img/structure/B14177978.png)
